molecular formula C39H54O7 B1163858 3-O-Coumaroylasiatic acid CAS No. 143773-52-8

3-O-Coumaroylasiatic acid

Cat. No.: B1163858
CAS No.: 143773-52-8
M. Wt: 634.8 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Coumaroylasiatic acid typically involves the esterification of asiatic acid with p-coumaric acid. This reaction can be catalyzed by various agents, including acid or base catalysts, under controlled temperature and pressure conditions . The reaction conditions often require careful optimization to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by chemical modification to introduce the coumaroyl group. This process can be scaled up using standard chemical engineering techniques, ensuring consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-Coumaroylasiatic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-O-Coumaroylasiatic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it beneficial for diabetic patients. Additionally, its anti-inflammatory and anticancer effects are mediated through the modulation of various signaling pathways, including NF-κB and MAPK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which includes a coumaroyl group attached to the asiatic acid backbone. This configuration contributes to its distinct biological activities, such as α-glucosidase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVZBLIEJQJTCN-KJVBOBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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